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Compound of Interest

Compound Name: 2-Bromo-3-nitroanisole

Cat. No.: B183254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Bromo-3-nitroanisole (CAS No: 67853-37-6). Due to the limited availability of

experimentally-derived public data for this specific compound, this document focuses on

predicted spectroscopic values based on its chemical structure and data from analogous

compounds. It also includes detailed, generalized experimental protocols for acquiring such

data.

Compound Information:

IUPAC Name: 2-bromo-1-methoxy-3-nitrobenzene[1]

Molecular Formula: C₇H₆BrNO₃[1][2]

Molecular Weight: 232.03 g/mol [1][2]

Physical Form: Solid

Data Presentation
The following tables summarize the expected quantitative data from Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 2-Bromo-3-
nitroanisole.
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Table 1: Expected ¹H NMR Data
Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.6 - 7.8 dd 1H H-6

~ 7.3 - 7.5 t 1H H-5

~ 7.1 - 7.3 dd 1H H-4

~ 3.9 - 4.1 s 3H -OCH₃

Note: The predicted chemical shifts and multiplicities are estimations based on the substituent

effects of the bromo, nitro, and methoxy groups on the aromatic ring. 'dd' denotes a doublet of

doublets, 't' a triplet, and 's' a singlet.

Table 2: Expected ¹³C NMR Data
Solvent: CDCl₃

Reference: CDCl₃ at δ 77.16 ppm

Chemical Shift (δ, ppm) Assignment

~ 155 - 160 C-1 (-OCH₃)

~ 110 - 115 C-2 (-Br)

~ 150 - 155 C-3 (-NO₂)

~ 120 - 125 C-4

~ 130 - 135 C-5

~ 125 - 130 C-6

~ 56 - 60 -OCH₃
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Note: These are estimated chemical shift ranges. Actual values may vary.

Table 3: Expected IR Absorption Bands
Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3100 - 3000 Medium C-H Stretch Aromatic

2950 - 2850 Medium C-H Stretch -OCH₃

1550 - 1520 Strong
Asymmetric N-O

Stretch
Nitro (-NO₂)

1360 - 1340 Strong
Symmetric N-O

Stretch
Nitro (-NO₂)

1275 - 1200 Strong
Asymmetric C-O-C

Stretch
Aryl Ether

1050 - 1000 Medium
Symmetric C-O-C

Stretch
Aryl Ether

700 - 600 Strong C-Br Stretch Bromoalkane

Table 4: Expected Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
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m/z Relative Abundance Assignment

231 ~100%
[M]⁺ (with ⁷⁹Br isotope),

Molecular Ion

233 ~98%
[M+2]⁺ (with ⁸¹Br isotope),

Molecular Ion

201/203 Variable [M - NO]⁺

186/188 Variable [M - NO₂]⁺

152 Variable [M - Br - O]⁺

107 Variable [M - Br - NO₂]⁺

Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in a

characteristic M+2 peak of almost equal intensity to the molecular ion peak.[3]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3-nitroanisole in approximately 0.6 mL

of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

Filtration: Filter the solution into a standard 5 mm NMR tube using a pipette with a cotton or

glass wool plug to remove any particulate matter.

Standard Addition: Add a small amount of an internal standard, typically Tetramethylsilane

(TMS), for referencing the chemical shifts to 0 ppm. Modern spectrometers can also

reference the residual solvent peak.

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is

properly tuned and the magnetic field is shimmed to homogeneity to obtain high-resolution

spectra.
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¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. A sufficient number

of scans should be averaged to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-

decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of

scans and a longer acquisition time are typically required compared to ¹H NMR.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, powdered amount

of solid 2-Bromo-3-nitroanisole directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal.

Background Scan: Perform a background scan of the empty ATR crystal to record the

spectrum of the ambient atmosphere (mainly CO₂ and water vapor), which will be subtracted

from the sample spectrum.

Sample Scan: Acquire the IR spectrum of the sample. The infrared beam passes through the

ATR crystal and interacts with the sample at the surface.

Data Collection: The instrument records the absorbance of infrared radiation at different

wavenumbers, typically in the range of 4000 to 400 cm⁻¹.

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,

isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of 2-Bromo-3-nitroanisole in a volatile

organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Further dilute this stock solution to a final concentration of about 1-10 µg/mL.
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Sample Introduction: Introduce the sample into the mass spectrometer. For a solid, this can

be done via a direct insertion probe or by injecting the prepared solution into a system

coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: The sample molecules are ionized. A common method for this type of compound

is Electron Ionization (EI), where high-energy electrons bombard the sample, causing

ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates

them based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value.

Spectrum Generation: The data is plotted as a mass spectrum, showing the relative intensity

of different ions as a function of their m/z ratio.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

novel or uncharacterized organic compound.
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General Workflow for Spectroscopic Analysis of an Organic Compound

Compound Preparation

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis & Purification

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy (1H, 13C)

Determine Molecular Formula & Weight Identify Functional Groups Determine C-H Framework & Connectivity

Propose Structure

Click to download full resolution via product page

Caption: A logical workflow for the structural elucidation of an organic compound using

spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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